Lipophilicity Shift: N-Carbamoyl-glutamic acid diethyl ester Exhibits Increased logP Relative to Parent NCG
The diethyl ester modification of N-carbamoyl-glutamic acid results in a substantial shift in lipophilicity relative to the parent diacid NCG (carglumic acid). The computed XLogP3-AA for N-carbamoyl-glutamic acid diethyl ester is -0.2, whereas the parent NCG has a computed XLogP3-AA of -2.4 [1][2]. This logP difference of 2.2 units reflects a more than 100-fold theoretical increase in octanol-water partition coefficient, indicating significantly enhanced lipophilic character conferred by the dual ethyl ester groups [1][2].
| Evidence Dimension | Lipophilicity (computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.2 |
| Comparator Or Baseline | N-Carbamoyl-L-glutamic acid (NCG/Carglumic acid): XLogP3-AA = -2.4 |
| Quantified Difference | Δ logP = +2.2 units |
| Conditions | Computed property via XLogP3 algorithm (PubChem release 2019.06.18 for target; ACD/Labs for comparator) |
Why This Matters
A logP increase of 2.2 units signifies a 158-fold higher theoretical octanol-water partition, indicating that the diethyl ester is substantially more membrane-permeable than the parent diacid, which may be advantageous for applications requiring enhanced passive diffusion across biological barriers.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 91976289, N-Carbamoylglutamic acid diethyl ester (XLogP3-AA property). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/N-Carbamoylglutamic-acid-diethyl-ester View Source
- [2] ACD/Labs. Details of the Active Pharmaceutical Ingredient (API) for carglumic acid. Available at: https://acdina.idrblab.net/compound/1188-38-1 View Source
